(E)-N-(2-Hydroxyethyl)-7-[(2R)-3-hydroxy-2-[(E)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enamide
Description
This compound is a prostaglandin-like enamide derivative characterized by:
- Core structure: A cyclopentane ring substituted with a 5-oxo group, a (2R)-configured hydroxy group, and an (E)-3-hydroxyoct-1-enyl chain.
- Side chain: A hept-5-enamide group linked to an N-(2-hydroxyethyl) moiety.
- Key functional groups: Hydroxy groups at multiple positions, an α,β-unsaturated enamide, and an oxocyclopentyl scaffold.
The stereochemistry (E-configuration of the enamide and 2R-hydroxy group) is critical for its conformational stability and biological interactions .
Properties
IUPAC Name |
(E)-N-(2-hydroxyethyl)-7-[(2R)-3-hydroxy-2-[(E)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37NO5/c1-2-3-6-9-17(25)12-13-19-18(20(26)16-21(19)27)10-7-4-5-8-11-22(28)23-14-15-24/h4,7,12-13,17-19,21,24-25,27H,2-3,5-6,8-11,14-16H2,1H3,(H,23,28)/b7-4+,13-12+/t17?,18?,19-,21?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKWUSPPIQURFM-CABIYIIJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)NCCO)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(/C=C/[C@H]1C(CC(=O)C1C/C=C/CCCC(=O)NCCO)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analog 1: (Z)-7-{(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(S,E)-3-hydroxy-5-phenylpent-1-en-1-yl]cyclopentyl}-N-ethylhept-5-enamide
Key Differences :
- Substituent on cyclopentane : A phenylpentenyl chain replaces the hydroxyoctenyl group, altering hydrophobicity and steric bulk.
- Stereochemistry : The Z-configuration of the enamide (vs. E in the target compound) reduces planarity and may affect receptor binding.
- Biological implications : The phenyl group enhances aromatic interactions but may reduce solubility compared to the hydroxyoctenyl chain in the target compound .
Structural Analog 2: (E)-7-((1R,2R,3R)-3-Hydroxy-2-[(3S,5S,E)-3-hydroxy-5-methylnon-1-en-1-yl]-5-oxocyclopentyl)hept-2-enoic Acid
Key Differences :
Structural Analog 3: (5E)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoic Acid
Key Differences :
- Cyclopentane substitution : A 3-methyloctenyl group replaces the hydroxyoctenyl chain, introducing branching that may hinder enzymatic metabolism.
- Molecular weight : 368.5 g/mol (vs. ~435–450 g/mol estimated for the target compound), suggesting differences in pharmacokinetics .
- Stereocenters : Both compounds have 5 defined stereocenters, but the target compound’s additional hydroxyethylamide group introduces unique polar interactions .
Structural Analog 4: N-(3,4-Dimethoxyphenethyl)-N-(5-hydroxy-2,2-dimethylhexyl)acetamide
Key Differences :
- Core structure : Lacks the prostaglandin-like cyclopentane ring, reducing structural complexity.
- Functional groups : Dimethoxyphenethyl and dimethylhexyl groups prioritize lipophilicity over the target compound’s polar hydroxy-enamide system.
- Synthetic route : Prepared via Grignard reactions, contrasting with the stereoselective methods used for prostaglandin analogs .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Hydroxyoctenyl vs. phenylpentenyl chains : The hydroxyoctenyl group in the target compound improves water solubility compared to phenyl analogs but may reduce affinity for hydrophobic binding pockets .
- Amide vs. carboxylic acid termini : The hydroxyethylamide group enhances metabolic stability relative to carboxylic acid derivatives, which are prone to glucuronidation .
- Stereochemical complexity : The (2R)-hydroxy and (E)-enamide configurations are critical for mimicking natural prostaglandins, as seen in analogs with similar antiplatelet or vasodilatory activity .
Notes
Stereochemical sensitivity: Minor changes in configuration (e.g., Z vs. E enamide) drastically alter bioactivity, necessitating precise synthesis .
Substituent effects : Hydrophilic groups (e.g., hydroxyethylamide) improve solubility but may limit blood-brain barrier penetration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
